molecular formula C17H27BN2O5 B578736 2-Isopropoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1310383-08-4

2-Isopropoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B578736
CAS No.: 1310383-08-4
M. Wt: 350.2 g/mol
InChI Key: BSSLDLWQFCATAP-UHFFFAOYSA-N
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Description

2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound with the empirical formula C9H19BO3 . It is used as a reagent to borylate arenes and to prepare fluorenylborolane . It can also be used in the synthesis of intermediates for generating conjugated copolymers .


Synthesis Analysis

The synthesis of 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the use of Isopropyl acetate and Pinacolborane . It is used as a reagent to borylate arenes and to prepare fluorenylborolane .


Molecular Structure Analysis

The molecular weight of 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is 186.06 . The InChI string is InChI=1S/C9H19BO3/c1-7(2)11-10-12-8(3,4)9(5,6)13-10/h7H,1-6H3 .


Chemical Reactions Analysis

2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be used as a reagent to borylate arenes . It can also be used in the synthesis of intermediates for generating conjugated copolymers .


Physical and Chemical Properties Analysis

2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a colorless liquid . It has a boiling point of 73 °C at 15 mm Hg and a density of 0.912 g/mL at 25 °C . The refractive index is 1.409 . It is soluble in water and slightly soluble in chloroform and methanol .

Mechanism of Action

The mechanism of action of 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It also involves hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is flammable and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .

Future Directions

The future directions of 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane could involve its use in the synthesis of more complex molecules. Its ability to borylate arenes and prepare fluorenylborolane suggests potential applications in the development of new materials and pharmaceuticals .

Properties

CAS No.

1310383-08-4

Molecular Formula

C17H27BN2O5

Molecular Weight

350.2 g/mol

IUPAC Name

tert-butyl N-[6-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate

InChI

InChI=1S/C17H27BN2O5/c1-15(2,3)23-14(21)19-11-9-10-12(22-8)20-13(11)18-24-16(4,5)17(6,7)25-18/h9-10H,1-8H3,(H,19,21)

InChI Key

BSSLDLWQFCATAP-UHFFFAOYSA-N

SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)OC(C)C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=N2)OC)NC(=O)OC(C)(C)C

Synonyms

6-(ISO-PROPOXY)PYRIDINE-2-BORONIC ACID PINACOL ESTER

Origin of Product

United States

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